molecular formula C12H15ClN6O B2927681 2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide CAS No. 1808858-15-2

2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide

Cat. No.: B2927681
CAS No.: 1808858-15-2
M. Wt: 294.74
InChI Key: SAZMXDCPSCSONL-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a tetrazole ring attached to a butyl chain at the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-methylpyridine-4-carboxylic acid.

    Formation of the Amide: The carboxylic acid is converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with 1-(1H-1,2,3,4-tetrazol-5-yl)butylamine to form the desired amide.

    Reaction Conditions: The amidation reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridine derivatives.

    Hydrolysis Products: The primary products are 2-chloro-6-methylpyridine-4-carboxylic acid and 1-(1H-1,2,3,4-tetrazol-5-yl)butylamine.

Scientific Research Applications

2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine-4-carboxamide: Lacks the tetrazole ring, which may affect its biological activity and chemical properties.

    N-(1-(1H-1,2,3,4-tetrazol-5-yl)butyl)pyridine-4-carboxamide: Lacks the chloro and methyl groups, potentially altering its reactivity and interactions.

Uniqueness

2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, is significant for its potential interactions with biological targets.

This compound’s distinct structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-6-methyl-N-[1-(2H-tetrazol-5-yl)butyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O/c1-3-4-9(11-16-18-19-17-11)15-12(20)8-5-7(2)14-10(13)6-8/h5-6,9H,3-4H2,1-2H3,(H,15,20)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZMXDCPSCSONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NNN=N1)NC(=O)C2=CC(=NC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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